1-(4-Bromo-2-chlorophenyl)ethanamine
Overview
Description
1-(4-Bromo-2-chlorophenyl)ethanamine is an organic compound with the molecular formula C8H9BrClN It is a derivative of ethanamine, featuring a bromine and chlorine substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the halogenation of phenylethylamine derivatives. For instance, starting with 4-bromo-2-chlorobenzaldehyde, a reductive amination reaction can be employed using ethanamine in the presence of a reducing agent like sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also prevalent in the synthesis of complex aromatic amines .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace halogen atoms.
Major Products Formed:
Oxidation: Formation of 4-bromo-2-chlorobenzaldehyde.
Reduction: Formation of various substituted ethanamines.
Substitution: Formation of substituted phenylethylamines.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)ethanamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)ethanamine
- 1-(4-Bromo-2-fluorophenyl)ethanamine
- 1-(4-Bromo-2-methylphenyl)ethanamine
Comparison: 1-(4-Bromo-2-chlorophenyl)ethanamine is unique due to the presence of both bromine and chlorine substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications .
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVILXRPZVDOLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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